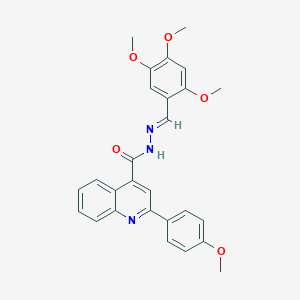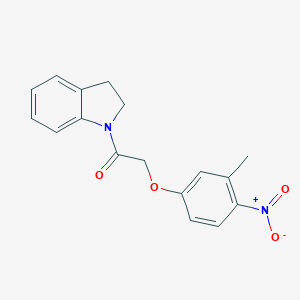![molecular formula C16H14Br2N4O3 B446044 2,2-DIBROMO-1-METHYL-N'~1~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B446044.png)
2,2-DIBROMO-1-METHYL-N'~1~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-CYCLOPROPANECARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dibromo-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1-methylcyclopropanecarbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including bromine atoms, a nitrophenyl group, and a cyclopropane ring, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of the pyrrole derivative, which can be achieved through the reaction of a suitable aldehyde with an amine in the presence of an acid catalyst.
Bromination: The next step is the bromination of the cyclopropane ring. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Condensation Reaction: The final step involves the condensation of the brominated cyclopropane derivative with the pyrrole derivative. This is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and chromium tr
Eigenschaften
Molekularformel |
C16H14Br2N4O3 |
|---|---|
Molekulargewicht |
470.11g/mol |
IUPAC-Name |
2,2-dibromo-1-methyl-N-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H14Br2N4O3/c1-15(10-16(15,17)18)14(23)20-19-9-13-6-3-7-21(13)11-4-2-5-12(8-11)22(24)25/h2-9H,10H2,1H3,(H,20,23)/b19-9+ |
InChI-Schlüssel |
KYMTXBCLZOOIOY-DJKKODMXSA-N |
SMILES |
CC1(CC1(Br)Br)C(=O)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Isomerische SMILES |
CC1(CC1(Br)Br)C(=O)N/N=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1(CC1(Br)Br)C(=O)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B445963.png)
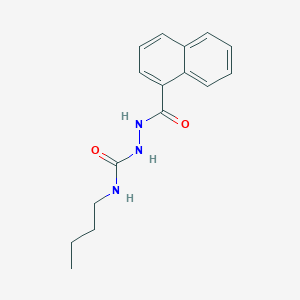
![N-{4-[N-({3-chloro-6-nitro-1-benzothien-2-yl}carbonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B445965.png)
![6-Ethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445966.png)
![1-ethyl-4-nitro-N'-[(2,4,6-trichlorophenoxy)acetyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B445967.png)
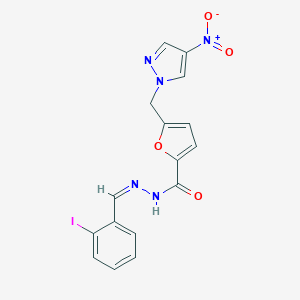
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B445975.png)
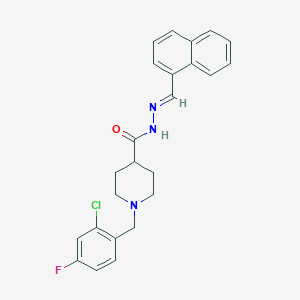
![N-[4-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2-(4-chloro-2-methylphenoxy)propanamide](/img/structure/B445980.png)
![6-Tert-butyl-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445981.png)
![2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445983.png)
![methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate](/img/structure/B445984.png)
